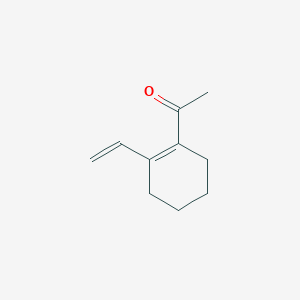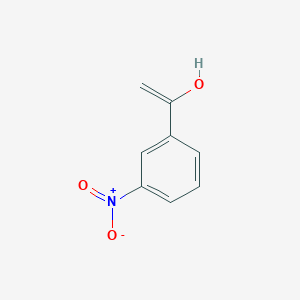
1-(3-Nitrophenyl)ethen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)ethen-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of fields, including biochemistry, medicine, and materials science. In
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)ethen-1-ol is not well-understood, but it is believed to involve the formation of a nitroso intermediate that can react with other molecules in the surrounding environment. This reaction can lead to changes in the optical properties of the compound, making it useful in a variety of applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-(3-Nitrophenyl)ethen-1-ol. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Nitrophenyl)ethen-1-ol is its unique optical properties, which make it useful in a variety of lab experiments. However, this compound can be difficult to work with due to its low solubility in water and its sensitivity to light and heat.
Direcciones Futuras
There are many potential future directions for research on 1-(3-Nitrophenyl)ethen-1-ol. One area of interest is in the development of new materials that incorporate this compound. Researchers are also interested in exploring the potential biological applications of 1-(3-Nitrophenyl)ethen-1-ol, including its use as a fluorescent probe for imaging biological systems. Additionally, there is potential for this compound to be used in the development of new drugs or therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(3-Nitrophenyl)ethen-1-ol involves the reaction of 3-nitrobenzaldehyde with ethyl vinyl ether in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This synthesis method has been well-established in the literature and has been used by many researchers to produce 1-(3-Nitrophenyl)ethen-1-ol for their experiments.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)ethen-1-ol has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the development of new materials. This compound has been shown to have unique optical properties, making it useful in the development of new sensors, optical switches, and other optoelectronic devices.
Propiedades
Número CAS |
114915-56-9 |
|---|---|
Nombre del producto |
1-(3-Nitrophenyl)ethen-1-ol |
Fórmula molecular |
C8H7NO3 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)ethenol |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5,10H,1H2 |
Clave InChI |
PAMULWAKIDFEAW-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
SMILES canónico |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |
Sinónimos |
Benzenemethanol, alpha-methylene-3-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



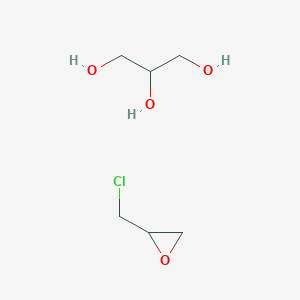
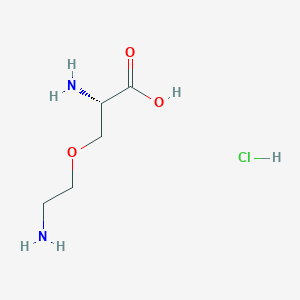


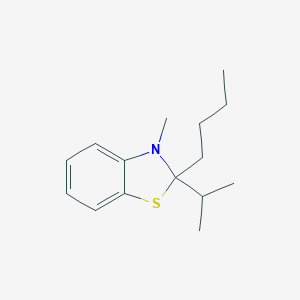
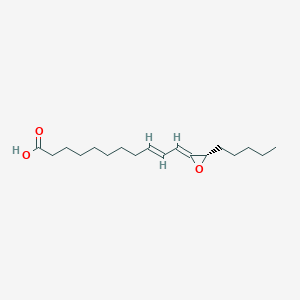
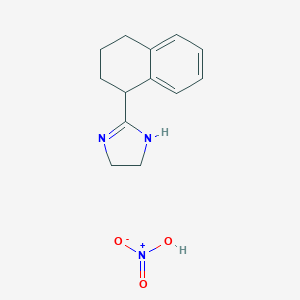
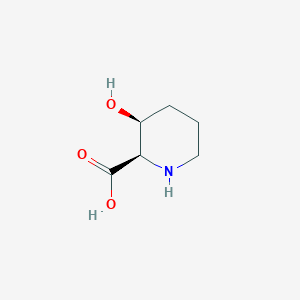
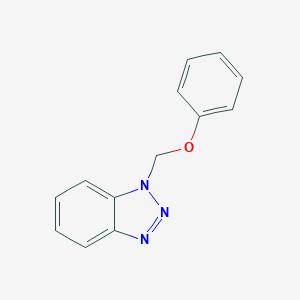
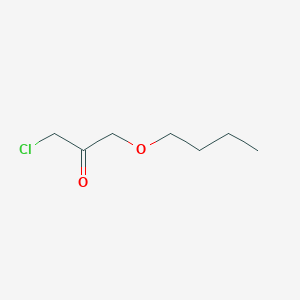
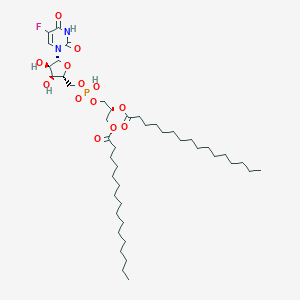
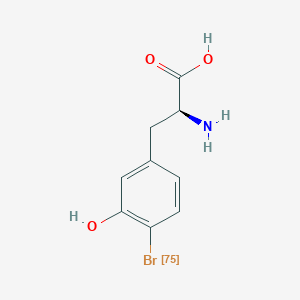
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
